3-((((-Oxoheptyl)amino)acetyl)amino)methyl-7-oxobicyclo(2.2.1)hept-2-yl-5-heptenoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

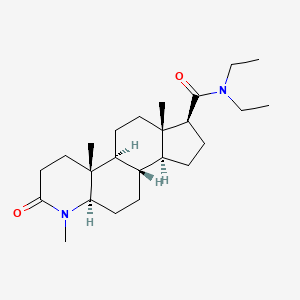

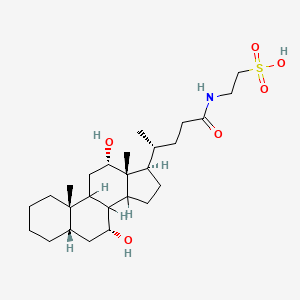

SQ-30741 is a small molecule drug known for its role as a thromboxane A2 receptor antagonist. It was initially developed by Bristol Myers Squibb Co. and has been studied for its potential therapeutic applications in cardiovascular diseases, particularly myocardial ischemia .

准备方法

The synthesis of SQ-30741 involves several key steps:

Diels-Alder Condensation: Maleic anhydride reacts with furan to form epoxytetrahydrophthalic anhydride.

Reduction: The epoxytetrahydrophthalic anhydride is reduced using hydrogen over palladium on carbon to yield epoxyperhydrophthalic anhydride.

Further Reduction: Sodium borohydride is used to reduce epoxyperhydrophthalic anhydride to epoxyperhydrophthalide.

Lactol Formation: The epoxyperhydrophthalide undergoes a third reduction with diisobutylaluminum hydride to form lactol.

Isomer Resolution: The racemic mixture of lactol is resolved using menthol.

Condensation and Esterification: The appropriate isomer is treated with triphenylphosphonium bromide and potassium tert-amyloxide, followed by condensation with 4-carboxybutyltriphenylphosphonium bromide and esterification with Amberlist-15/methanol to yield cis-5-heptenoic acid methyl ester.

Oxidation and Reductocondensation: The primary alcohol group is oxidized with pyridinium chlorochromate in dichloromethane to form an aldehyde, which is then reductocondensed with 4-phenylsemicarbazide using sodium cyanoborohydride and hydrolyzed with lithium hydroxide to furnish the target semicarbazide.

化学反应分析

SQ-30741 undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized using pyridinium chlorochromate in dichloromethane.

Reduction: Sodium borohydride and diisobutylaluminum hydride are used in multiple reduction steps during its synthesis.

Condensation: The compound undergoes condensation reactions with triphenylphosphonium bromide and 4-carboxybutyltriphenylphosphonium bromide.

Esterification: Esterification with Amberlist-15/methanol is a key step in its synthesis.

Reductocondensation: Sodium cyanoborohydride is used for reductocondensation with 4-phenylsemicarbazide.

科学研究应用

Cardiovascular Research: It has shown cardioprotective effects in models of coronary occlusion and reperfusion, reducing infarct size and preventing ischemic damage.

Platelet Adhesion Studies: SQ-30741 has been used to study the effects of thromboxane A2 receptor antagonism on platelet adhesion and aggregation.

Vascular Research: It has been investigated for its role in modulating adrenergic responses in human saphenous veins.

作用机制

SQ-30741 exerts its effects by antagonizing the thromboxane A2 receptor. This receptor is involved in platelet aggregation and vasoconstriction. By blocking this receptor, SQ-30741 prevents the binding of thromboxane A2, thereby inhibiting platelet aggregation and reducing vasoconstriction. This mechanism is particularly beneficial in preventing myocardial ischemia and other cardiovascular conditions .

相似化合物的比较

SQ-30741 is unique in its specific antagonism of the thromboxane A2 receptor. Similar compounds include:

U-46619: A synthetic analogue of thromboxane A2, used in research to study thromboxane receptor functions.

BM 13.505: Another thromboxane receptor antagonist studied for its cardioprotective effects.

SQ 29,548: A thromboxane receptor antagonist similar to SQ-30741, used in studies of myocardial infarction.

These compounds share similar mechanisms of action but differ in their specific applications and efficacy profiles.

属性

CAS 编号 |

107332-47-8 |

|---|---|

分子式 |

C23H38N2O5 |

分子量 |

422.6 g/mol |

IUPAC 名称 |

(Z)-7-[(1S,2R,3R,4R)-3-[[[2-(heptanoylamino)acetyl]amino]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid |

InChI |

InChI=1S/C23H38N2O5/c1-2-3-4-8-11-21(26)25-16-22(27)24-15-18-17(19-13-14-20(18)30-19)10-7-5-6-9-12-23(28)29/h5,7,17-20H,2-4,6,8-16H2,1H3,(H,24,27)(H,25,26)(H,28,29)/b7-5-/t17-,18+,19+,20-/m1/s1 |

InChI 键 |

OPZODFCEYJMBAM-OXVBEWKXSA-N |

手性 SMILES |

CCCCCCC(=O)NCC(=O)NC[C@@H]1[C@H]2CC[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O2 |

SMILES |

CCCCCCC(=O)NCC(=O)NCC1C2CCC(C1CC=CCCCC(=O)O)O2 |

规范 SMILES |

CCCCCCC(=O)NCC(=O)NCC1C2CCC(C1CC=CCCCC(=O)O)O2 |

同义词 |

3-((((-oxoheptyl)amino)acetyl)amino)methyl-7-oxobicyclo(2.2.1)hept-2-yl-5-heptenoic acid SQ 30741 SQ-30741 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{4-[2-(3,5-Dihydroxy-2-methylene-cyclohexylidene)-ethylidene]-7a-methyl-octahydro-inden-1-yl}-butyric acid](/img/structure/B1237877.png)

![(1S,4R,7S,8aR)-4-[(Z)-2,4-dimethyloct-2-enoyl]oxy-7-(1-formylvinyl)-8a-methyl-6-oxo-1,2,3,4,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B1237889.png)

![5-{[(E)-5-Amino-tetrazol-1-ylimino]-methyl}-2-ethoxy-phenol](/img/structure/B1237895.png)

![N-[(E)-(5-bromothiophen-2-yl)methylideneamino]pyridine-2-carboxamide](/img/structure/B1237896.png)